molecular formula C12H13N3O3 B5177882 1-(2-Methoxyphenyl)-3-(5-methyl-1,2-oxazol-3-yl)urea

1-(2-Methoxyphenyl)-3-(5-methyl-1,2-oxazol-3-yl)urea

Cat. No.: B5177882
M. Wt: 247.25 g/mol
InChI Key: ZEXGKIRPAKYEIZ-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)-3-(5-methyl-1,2-oxazol-3-yl)urea is an organic compound that belongs to the class of ureas. Ureas are known for their wide range of applications in pharmaceuticals, agriculture, and materials science. This compound, in particular, may exhibit unique properties due to the presence of both methoxyphenyl and oxazolyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxyphenyl)-3-(5-methyl-1,2-oxazol-3-yl)urea typically involves the reaction of 2-methoxyaniline with an isocyanate derivative of 5-methyl-1,2-oxazole. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene under reflux conditions. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyphenyl)-3-(5-methyl-1,2-oxazol-3-yl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Sodium hydride (NaH) or other strong bases in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of 1-(2-Hydroxyphenyl)-3-(5-methyl-1,2-oxazol-3-yl)urea.

    Reduction: Formation of 1-(2-Methoxyphenyl)-3-(5-methyl-1,2-oxazol-3-yl)amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Methoxyphenyl)-3-(5-methyl-1,2-oxazol-3-yl)urea may have applications in several fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Possible therapeutic applications due to its unique structure.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyphenyl)-3-(5-methyl-1,2-oxazol-3-yl)urea would depend on its specific application. In a biological context, it may interact with enzymes or receptors, altering their activity. The methoxyphenyl and oxazolyl groups could play a role in binding to molecular targets, influencing the compound’s efficacy and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methoxyphenyl)-3-phenylurea: Lacks the oxazolyl group, which may result in different chemical and biological properties.

    1-(2-Hydroxyphenyl)-3-(5-methyl-1,2-oxazol-3-yl)urea: Similar structure but with a hydroxyl group instead of a methoxy group, potentially altering its reactivity and interactions.

    1-(2-Methoxyphenyl)-3-(5-methyl-1,2-oxazol-3-yl)amine: The urea group is replaced by an amine, which may affect its chemical behavior and applications.

Uniqueness

1-(2-Methoxyphenyl)-3-(5-methyl-1,2-oxazol-3-yl)urea is unique due to the combination of methoxyphenyl and oxazolyl groups, which may confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

1-(2-methoxyphenyl)-3-(5-methyl-1,2-oxazol-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3/c1-8-7-11(15-18-8)14-12(16)13-9-5-3-4-6-10(9)17-2/h3-7H,1-2H3,(H2,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEXGKIRPAKYEIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)NC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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